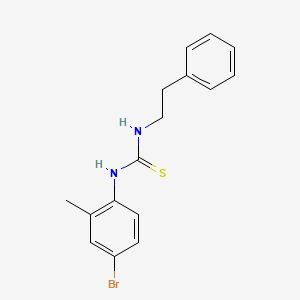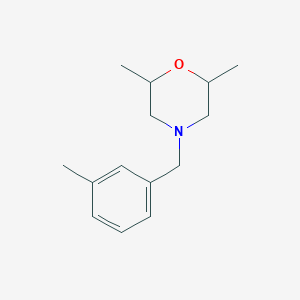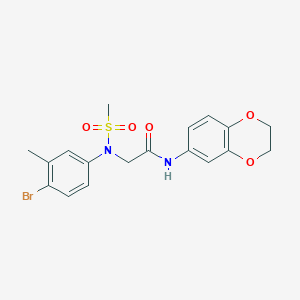![molecular formula C20H24N2O5 B5092283 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5092283.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide, also known as DPPEEA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPPEEA belongs to the class of compounds known as amides and is commonly used as a research tool to study various biochemical and physiological processes. In
作用机制
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide exerts its effects by binding to and modulating the activity of certain ion channels and enzymes. It has been shown to bind to the pore region of TRPV1 and TRPA1 channels, thereby modulating their activity. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide has also been shown to inhibit the activity of phospholipase A2 and cyclooxygenase-2 enzymes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide has also been shown to inhibit the growth of certain cancer cells, including breast and prostate cancer cells. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide has several advantages as a research tool. It is a highly specific and potent modulator of certain ion channels and enzymes, making it an ideal tool for investigating their role in various physiological and pathological processes. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide is also stable and easy to synthesize, making it readily available for research purposes. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide has some limitations as a research tool. It has a relatively short half-life, which may limit its usefulness in certain experiments. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide is also relatively expensive, which may limit its accessibility to researchers.
未来方向
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide. One area of research is the development of more potent and selective modulators of TRPV1 and TRPA1 channels. Another area of research is the investigation of the role of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide in other physiological and pathological processes, such as inflammation, cancer, and neurodegenerative diseases. Additionally, the development of new synthetic methods for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide may lead to more efficient and cost-effective synthesis of this compound.
合成方法
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide is synthesized by the reaction of 2-phenoxyethylamine with 3,4-dimethoxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide has been widely used as a research tool to study various biochemical and physiological processes. It has been shown to modulate the activity of certain ion channels, including TRPV1 and TRPA1, which are involved in the perception of pain and temperature. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide has also been shown to modulate the activity of certain enzymes, including phospholipase A2 and cyclooxygenase-2, which are involved in inflammation and pain. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide has been used to investigate the role of these ion channels and enzymes in various physiological and pathological processes, including pain, inflammation, and cancer.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-25-17-9-8-15(14-18(17)26-2)10-11-21-19(23)20(24)22-12-13-27-16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGCPSQYSPUFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCCOC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[(3,5-dimethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5092228.png)
![3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5092236.png)


![4-chloro-N-[3-(diethylamino)propyl]-N-{2-[(diphenylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5092250.png)


![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5092277.png)
![3-[({2-[(4-methoxybenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5092291.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5092293.png)
![1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5092300.png)
